1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene
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Overview
Description
1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a trimethyl group and a 3-methylpent-4-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene typically involves the reaction of cyclohexene derivatives with alkynes under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the cyclohexene ring and the alkyne group .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous-flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar structural features.
m-Camphorene: A cyclohexene derivative with multiple substituents.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar alkyne group.
Uniqueness
1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Its combination of a trimethyl group and an alkyne-containing side chain makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
91482-41-6 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-(3-methylpent-4-ynyl)cyclohexene |
InChI |
InChI=1S/C15H24/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h1,12H,7-11H2,2-5H3 |
InChI Key |
BGNWHSXIDYYGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)C#C |
Origin of Product |
United States |
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